2-[3-chloro-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine
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Overview
Description
2-[3-chloro-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chloro, dichlorophenyl, and pyridinyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the chloro and dichlorophenyl groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce the chloro substituents.
Attachment of the pyridinyl group: This step often involves nucleophilic substitution reactions where the pyridinyl group is introduced using pyridine derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
2-[3-chloro-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-chloro-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulating signaling pathways: The compound may influence signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis(methoxycarbonyl)
- 4-(2,4-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis(methoxycarbonyl)
- 4-(2,3,5-Trichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis(methoxycarbonyl)
Uniqueness
2-[3-chloro-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine is unique due to its specific substitution pattern and the presence of both chloro and pyridinyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-chloro-2-(3,4-dichlorophenyl)-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl3N4/c18-11-5-4-10(9-12(11)19)16-15(20)17-22-8-6-14(24(17)23-16)13-3-1-2-7-21-13/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFPEIXBILDUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC3=C(C(=NN23)C4=CC(=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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